Product packaging for Variamine Blue B(Cat. No.:CAS No. 3566-44-7)

Variamine Blue B

Cat. No.: B1583812
CAS No.: 3566-44-7
M. Wt: 250.72 g/mol
InChI Key: HPQQXLXIGHOKNZ-UHFFFAOYSA-N
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Description

Variamine Blue B (CAS 3566-44-7) is the hydrochloride salt of 4-Amino-4'-methoxydiphenylamine, serving as a versatile reagent in industrial and materials science research. Its primary research value lies in its dual role as a highly effective corrosion inhibitor and a reliable redox indicator. As a corrosion inhibitor, this compound demonstrates exceptional performance in protecting metals such as Cu-35Zn brass in saline environments (3.5% NaCl). Electrochemical studies show it acts as a mixed-type inhibitor, simultaneously suppressing anodic and cathodic reactions, with its effectiveness increasing at elevated temperatures to achieve up to 95.9% inhibition efficiency . The compound adsorbs spontaneously onto the metal surface, forming a persistent protective film that remains detectable and intact even after 120 hours of exposure, as confirmed by SEM and ATR-FTIR analysis . Furthermore, its utility extends to forming stable organic coatings on Ti6Al4V alloy, a common material for orthopedic endoprostheses, showing uniform coverage and remarkable stability in simulated body fluid (SBF) . In analytical chemistry, this compound is established as a sensitive chromogenic reagent for spectrophotometric determination. It is employed in the quantification of water-soluble hexavalent chromium (Cr(VI)) in complex matrices like Portland cement, where it offers a viable alternative to the standard diphenylcarbazide (DPC) method . The mechanism involves its oxidation by liberated iodine to form a violet-colored species with an absorption maximum at 556 nm . As a redox indicator, the compound undergoes a reversible color change from colorless in its reduced state to a blue-violet meriquinone upon oxidation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2O B1583812 Variamine Blue B CAS No. 3566-44-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(4-methoxyphenyl)benzene-1,4-diamine;hydrochloride
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InChI

InChI=1S/C13H14N2O.ClH/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;/h2-9,15H,14H2,1H3;1H
Source PubChem
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InChI Key

HPQQXLXIGHOKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063080
Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride
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Molecular Weight

250.72 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-(4-Methoxyphenyl)-1,4-benzenediamine hydrochloride
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CAS No.

3566-44-7
Record name Variamine Blue
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Record name N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride
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Record name 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, hydrochloride (1:1)
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Record name 1,4-Benzenediamine, N-(4-methoxyphenyl)-, monohydrochloride
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Record name N-(4-methoxyphenyl)benzene-1,4-diamine monohydrochloride
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Record name N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE
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Historical Trajectories and Fundamental Contributions of Variamine Blue B

Origins and Early Applications in Analytical Chemistry

The introduction of Variamine Blue B into analytical chemistry is credited to the Hungarian chemist László Erdey. In the early 1950s, Erdey and his colleagues first proposed 4-Amino-4'-methoxydiphenylamine, which became known as Variamine Blue, as a novel redox indicator. ekb.eg His publications in 1953 and a subsequent review in 1959 laid the foundational groundwork for its use. ekb.eg The compound's utility stems from its distinct and reversible color change upon oxidation. In its reduced form, it is colorless, but upon oxidation, it transforms into a vibrant blue-violet meriquinone, which exhibits strong absorption at wavelengths between 570 and 610 nm. ekb.eg

This property made it an excellent indicator for a variety of titrimetric analyses. Early on, it was recommended for both visual and potentiometric titrations. ekb.eg One of its primary early applications was in the titration of iron (III) with ethylenediaminetetraacetic acid (EDTA). ekb.egscielo.br The endpoint of the titration is marked by a sharp color change from violet-blue to colorless. slideshare.net Beyond iron, it was also employed in titrations involving oxidizing agents like bromamine-B and bromate. ekb.eg

The compound's properties as a redox indicator are summarized in the table below.

PropertyDescription
Common Name This compound
Systematic Name N-(4-methoxyphenyl)-p-phenylenediamine
Indicator Type Redox Indicator
Reduced Form Colorless
Oxidized Form Blue-Violet
Mechanism Reversible oxidation-reduction
Early Applications Titration of Fe(III), complexometric titrations with EDTA ekb.egscielo.brslideshare.net

Evolution of Research Perspectives on this compound

Following its initial establishment as a reliable redox indicator, the scope of research on this compound expanded significantly. Scientists began to explore its potential beyond simple titrations, leading to the development of more sophisticated analytical methods.

A major area of evolution was its use as a chromogenic reagent in spectrophotometry for the determination of a wide array of substances. scispace.com This method relies on the reaction of an analyte, either directly or indirectly, with this compound to produce its colored oxidized form, the intensity of which can be measured to quantify the analyte's concentration. Research demonstrated its effectiveness in detecting trace amounts of various metal ions. For instance, methods were developed for the spectrophotometric determination of hexavalent chromium in materials like Portland cement. researchgate.netorientjchem.org This application involves the oxidation of iodide by Cr(VI) to iodine, which in turn oxidizes this compound to its colored form. researchgate.netorientjchem.org Similar principles were applied to develop sensitive spectrophotometric assays for vanadium, arsenic, and selenium. ekb.egresearchgate.net

The research trajectory also moved towards kinetic-catalytic methods. For example, a method was developed for determining trace amounts of iron(II) based on its catalytic effect on the oxidation of this compound by hydrogen peroxide. researchgate.net This approach offered high sensitivity for analyzing environmental and biological samples. researchgate.netresearchgate.net

More recently, research has focused on incorporating this compound into advanced sensor technologies. Novel potentiometric sensors, utilizing polyvinyl chloride (PVC) membranes or carbon paste electrodes (CPEs) modified with this compound, have been constructed. ekb.egscispace.com These sensors have been successfully applied in flow injection analysis (FIA) for the rapid and automated determination of the dye itself or other analytes. scispace.com The development of these sensors signifies a shift from using this compound as a simple, soluble indicator to immobilizing it on electrode surfaces to create reusable and sensitive analytical devices. This evolution highlights a continuous effort to harness the compound's electrochemical properties for modern analytical challenges, including environmental monitoring and industrial quality control. researchgate.net

The following table summarizes key milestones in the evolution of research on this compound.

Year (Approx.)Research DevelopmentApplication AreaReference
1953 First proposed as a redox indicator by L. Erdey.Titrimetry ekb.eg
1957 Utilized as a colorimetric reagent.Spectrophotometry ekb.eg
1966 Theory of its use in complexometric titrations of Fe(III) with EDTA explored.Titrimetry ekb.eg
2005 Employed as a chromogenic reagent for the rapid spectrophotometric determination of trace chromium.Spectrophotometry scirp.org
2005 Used for the spectrophotometric determination of vanadium in various samples.Spectrophotometry, Environmental Analysis researchgate.netsid.ir
2015 Applied for the determination of water-soluble hexavalent chromium in Portland cement.Environmental/Materials Analysis researchgate.netorientjchem.org
Recent Development of PVC and carbon paste potentiometric sensors.Electroanalytical Chemistry, Flow Injection Analysis ekb.egscispace.com
Recent Investigated as a corrosion inhibitor for brass.Materials Science researchgate.net

Synthesis, Characterization, and Derivatization Strategies of Variamine Blue B

Synthetic Methodologies for Variamine Blue B Production

The manufacturing of this compound is centered on precise chemical reactions, with research geared towards enhancing the efficiency and purity of these processes.

The predominant and most extensively documented method for synthesizing this compound involves the condensation reaction between 4-methoxyaniline and 1,4-phenylenediamine. This reaction is typically conducted in an acidic environment, utilizing hydrochloric acid as a catalyst. The process requires heating under reflux to promote the formation of the core diphenylamine (B1679370) structure. The final product is often isolated as its hydrochloride salt. This synthetic pathway represents a fundamental example of aromatic amine coupling, a key reaction class in the synthesis of diarylamine compounds.

Maximizing the yield and purity of this compound hinges on the careful optimization of reaction conditions. Critical parameters that are frequently fine-tuned include reaction temperature, the concentration of the acid catalyst, and the molar ratios of the reactants. For the condensation of 4-methoxyaniline and 1,4-phenylenediamine, achieving and maintaining reflux conditions at approximately 100°C is vital for driving the reaction to completion. The concentration of hydrochloric acid is typically maintained in the range of 0.15–0.25 M to create an acidic medium that facilitates the reaction.

Table 1: Optimized Reaction Conditions for this compound Synthesis

Parameter Optimal Condition Purpose
Temperature ~100°C (Reflux) To ensure the completion of the condensation reaction.
Acid Concentration 0.15–0.25 M HCl To provide a conducive acidic medium for the reaction.
Reagent Ratio Stoichiometric or slight excess of 4-methoxyaniline To ensure the complete reaction of 1,4-phenylenediamine.

Advanced Purity Assessment and Structural Elucidation Techniques

To ensure the quality of synthesized this compound, a combination of advanced chromatographic and spectroscopic techniques is employed for purity assessment and structural confirmation.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for evaluating the purity of this compound. Commercial batches of the compound often cite a purity level exceeding 98%, a specification that is reliably verified using HPLC methods. cymitquimica.comfishersci.catcichemicals.com A common approach involves the use of a C18 column, which effectively separates the main this compound compound from potential impurities. The purity is then quantitatively determined through area normalization of the resulting chromatogram.

UV-Visible spectroscopy is an indispensable tool for the characterization of the molecular structure of this compound and its derivatives. The compound is known for its function as a redox indicator, which is based on its ability to undergo a distinct color change upon oxidation. In its reduced state, this compound is colorless, but upon oxidation, it transforms into a violet-colored species. This oxidized form exhibits a characteristic maximum absorption (λmax) at 556 nm, which can be precisely monitored spectrophotometrically. This spectroscopic property is fundamental to both its structural confirmation and its application in various analytical methods.

Table 2: Spectroscopic Data for this compound

Technique Form Wavelength (λmax) Observation
UV-Visible Spectroscopy Oxidized 556 nm Formation of a violet-colored species.
UV-Visible Spectroscopy Reduced N/A Compound is colorless.

A rigorous quality control regimen for this compound necessitates a multi-faceted analytical approach to identify and quantify any impurities. These impurities can originate from unreacted starting materials, by-products from side reactions during synthesis, or subsequent degradation products. lgcstandards.com The impurity profile is comprehensively assessed using techniques led by HPLC for separation. lgcstandards.com Quality control protocols are established to ensure that the final product meets high purity standards, often specified as greater than 98.0%. cymitquimica.com These protocols are crucial for guaranteeing the reliability and consistency of the compound in its various research and analytical applications.

Preparation and Application of Functionalized this compound Derivatives

This compound, a compound recognized for its utility as a redox indicator, serves as a versatile precursor for the synthesis of a variety of functionalized derivatives. The strategic modification of its chemical structure, particularly through the generation of diazonium salts and other functionalized forms, allows for the tailoring of its properties for specific applications, ranging from dyestuffs to advanced analytical reagents.

Synthesis and Reactivity of Diazonium Salts of this compound

The primary amino group on the this compound molecule (specifically, on its precursor 4-Amino-4'-methoxydiphenylamine) is a key site for chemical modification, most notably through diazotization. This process converts the amine into a highly reactive diazonium salt, a critical intermediate in the synthesis of many azo compounds.

The resulting diazonium salt, this compound Diazonium Chloride, is a red-orange to brown paste that is soluble in water and ethanol. Its reactivity is dominated by the excellent leaving group ability of the diazo group (-N₂⁺), which is readily displaced as dinitrogen gas (N₂). This high reactivity makes diazonium salts versatile intermediates in organic synthesis. masterorganicchemistry.com

The most significant reactions of this compound diazonium salt are azo coupling reactions. In these reactions, the diazonium ion acts as a weak electrophile and attacks electron-rich aromatic compounds (coupling components) such as phenols and anilines. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction typically occurs at the para position of the activated ring. organic-chemistry.orglibretexts.org The reaction with phenols is generally carried out in mildly alkaline conditions (pH > 7.5), which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.orglibretexts.org Conversely, coupling with aromatic amines is conducted in mildly acidic conditions (pH < 6). libretexts.org These coupling reactions result in the formation of highly colored azo compounds, which are extensively used as dyes. libretexts.orgwikipedia.org For instance, this compound diazonium salt is used for dyeing and printing on cotton fabrics and silk.

Table 1: Properties of this compound Diazonium Salt

Property Value Reference
Chemical Name 4-[(4-methoxyphenyl)amino]benzenediazonium chloride researchgate.net
Synonyms This compound Salt, Fast Blue VB Salt chemcd.com
CAS Number 6254-98-4
Molecular Formula C₁₃H₁₂ClN₃O chemcd.com
Molecular Weight 261.71 g/mol chemcd.com
Appearance Red-orange to brown paste

| Solubility | Soluble in water and ethanol; insoluble in ether and benzene | |

Generation and Characterization of Sulfate and Other Functionalized Salts

Beyond the chloride diazonium salt, this compound can be formulated into other salts to modify its properties, such as stability and solubility, for specific applications. The generation of these salts typically involves reacting the base form of this compound or its diazonium cation with a corresponding acid.

A notable example is this compound Sulfate. This salt is specifically utilized as a redox indicator, particularly for iron titration. calpaclab.comcymitquimica.com The sulfate salt is formed by reacting the 4-Amino-4'-methoxydiphenylamine base with sulfuric acid (H₂SO₄). This results in a gray to dark blue or black crystalline powder. cymitquimica.com The use of sulfuric acid instead of hydrochloric acid can be advantageous in certain analytical contexts where chloride ions might interfere.

Another related functionalized salt is Variamine Blue RT Salt, which is a diazonium sulfate with the chemical formula C₆H₅NHC₆H₄N₂ · HSO₄. This compound is also used in diagnostic assays and histology, highlighting the utility of sulfate salts in derivatizing diazonium compounds for specific end-uses. The characterization of these salts involves standard analytical techniques. Molecular weight and formula are confirmed by mass spectrometry and elemental analysis. Spectroscopic methods, such as UV-Vis spectroscopy, are also employed; for example, Variamine Blue RT Salt exhibits a maximum absorbance (λₘₐₓ) at 377 nm.

Table 2: Comparison of this compound Functionalized Salts

Compound Name Chemical Formula Molecular Weight ( g/mol ) Primary Application Reference
This compound Hydrochloride C₁₃H₁₄N₂O·HCl 250.73 Redox Indicator cymitquimica.com
This compound Sulfate C₁₃H₁₄N₂O·H₂SO₄ 312.34 Redox Indicator (Iron Titration) cymitquimica.com

| Variamine Blue RT Salt (Diazonium Sulfate) | C₁₂H₁₀N₃ · HSO₄ | 293.30 | Diagnostic Assays, Histology | |

Rational Design and Tailoring of Derivatives for Enhanced Performance

The core structure of this compound provides a scaffold for the rational design of new derivatives with tailored properties for enhanced performance, particularly in analytical chemistry. A primary objective in this field is to develop next-generation molecules that offer superior selectivity and sensitivity, especially when analyzing complex biological or environmental samples.

The rational design approach involves the strategic introduction of specific functional groups onto the this compound framework to modulate its electronic and steric properties. For example, modifying substituents on the aromatic rings can alter the redox potential of the molecule, making it a more sensitive or selective indicator for specific analytes. This can also influence the wavelength of maximum absorbance of its oxidized form, allowing for detection in different regions of the spectrum to avoid interference from other sample components. orientjchem.org

One documented application of such derivatization is the preparation of monocationic monochromophoric hydrazones containing a benzimidazolium unit, which have been used in hair dyes. cymitquimica.comchemimpex.com This demonstrates how the diazonium salt of this compound can be used as a reactive intermediate to covalently link the this compound chromophore to other molecular fragments, thereby creating entirely new compounds with specific functionalities. Future research is anticipated to focus on synthesizing novel derivatives to overcome the limitations of the parent compound, aiming for improved performance in applications such as advanced chemical sensors and diagnostic tools.

Mechanistic Insights into Variamine Blue B Reactivity

Fundamental Redox Mechanisms of Variamine Blue B

This compound, a diphenylamine (B1679370) derivative, is recognized for its utility as a redox indicator, a property rooted in its capacity to undergo color-changing oxidation-reduction reactions. The core of its function lies in its ability to act as an electron donor and acceptor.

The fundamental redox activity of this compound involves the transfer of electrons, leading to a distinct color change. In its reduced form, this compound is colorless. ekb.eg Upon oxidation, it is transformed into a violet-colored species. ekb.eg This transformation is the cornerstone of its application in analytical chemistry. The oxidation process involves the removal of electrons, which can be facilitated by various oxidizing agents like iodine or hydrogen peroxide, typically in acidic environments.

The oxidized form is characterized as a meriquinone, specifically N-(4-methoxyphenyl)-quinonedimine. scispace.com The reaction is reversible; the violet oxidized form can be reduced back to its colorless state by reducing agents such as sodium dithionite. This reversibility is a key characteristic for its function as a redox indicator. While often described as a two-electron process, it is generally understood that such reactions proceed through two distinct one-electron transfer steps. basinc.com The transfer of electrons can occur via an outer sphere mechanism, where there is no direct bridging ligand between the electron donor and acceptor. nih.gov

The oxidation of the colorless, reduced form of this compound leads to the formation of a blue-violet meriquinone. ekb.eg This reactive intermediate is an oxidized species that exhibits strong absorption at specific wavelengths, typically between 550 nm and 570-610 nm. ekb.egscispace.com The stability of this colored species is crucial for its analytical applications and is influenced by factors such as pH. For instance, in certain spectrophotometric methods, the colored species is stable above pH 5, but color development is hindered below pH 3.

The formation of this intermediate is central to the use of this compound in various analytical techniques. For example, in the determination of certain cephalosporins, the analyte is hydrolyzed, and the resulting product reacts with potassium iodate (B108269) in an acidic medium to liberate iodine. This liberated iodine then oxidizes this compound to its violet-colored form, which can be quantified spectrophotometrically. scielo.br

The kinetics of reactions involving this compound are also affected by the chemical environment. In solution, reactants are often in close contact for extended periods due to the "caging" effect of solvent molecules, forming an encounter pair. uleth.ca The rate of reaction is then influenced by both the intrinsic reaction rate and the rate of diffusion of molecules. uleth.ca The presence of certain ions or molecules can also catalyze or inhibit the reaction. For instance, the oxidation of this compound by hydrogen peroxide is slow but is significantly accelerated by the presence of trace amounts of iron(II), which acts as a catalyst. researchgate.net

Complexation Chemistry and Ligand Interactions of this compound

This compound is also known to form stable complexes with metal ions, a property that expands its utility in analytical chemistry. chemimpex.com

The interaction of this compound with metal ions can lead to the formation of colored complexes, which can be characterized using spectroscopic methods. For instance, in the presence of certain metal ions, this compound can be oxidized to a violet-colored species with a maximum absorption at 556 nm. This property is utilized in the spectrophotometric determination of metals like chromium(VI). In this method, chromium(VI) reacts with potassium iodide in an acidic medium to liberate iodine, which in turn oxidizes this compound. researchgate.net

The stoichiometry of metal-ligand complexes, which describes the ratio in which the metal and ligand combine, can be determined using techniques like the method of continuous variation, also known as Job's plot. libretexts.orgruh.ac.lk This method involves preparing a series of solutions where the total moles of the metal and ligand are constant but their molar ratio varies. libretexts.orgruh.ac.lk The absorbance of these solutions is then measured, and the maximum absorbance corresponds to the stoichiometric ratio of the complex. libretexts.org For example, this method has been used to determine that magnesium forms a 1:2 complex with the indicator Eriochrome Black T. ruh.ac.lk Spectrophotometric and conductometric titrations are other methods used to determine the stoichiometry of metal complexes. scirp.org

Infrared (IR) spectroscopy is another valuable tool for characterizing metal complexes. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the absorption bands of functional groups involved in coordination can be identified. mdpi.com For instance, in a study of metal complexes with a Schiff base ligand, the coordination through nitrogen and oxygen atoms was confirmed by shifts in the azomethine and carboxylate group peaks. mdpi.com

The strength of the interaction between a metal ion and a ligand like this compound is quantified by the binding affinity. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to determine the binding affinities of metal ions to ligands. timothyspringer.org The binding of metal ions is often pH-dependent. sigmaaldrich.com

The dynamics of chelation, the process of forming a complex between a metal ion and a ligand, are influenced by factors such as the nature of the metal ion and the ligand, as well as the solution conditions. The rate of complex formation and dissociation is a key aspect of chelation dynamics. The stability of the resulting chelate is also a critical factor. For instance, certain chelating resins exhibit selectivity for different metal ions, reflecting the varying stability of the metal-ligand complexes formed. isroset.org

The following table provides a summary of analytical methods utilizing this compound.

AnalyteMethodWavelength (nm)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Arsenic(III) Spectrophotometry5560.2–14 µg/mL1.43 × 10⁴
Chromium(VI) Spectrophotometry5562–12 µg/mL0.911 × 10⁴
Cephalosporins Spectrophotometry5560.2–8.5 µg/mLNot specified
Mercury(II) Spectrophotometry6050.64–4.4 µg/mL4 × 10⁴

Investigations into Competitive Complexation Phenomena

This compound, chemically known as N-(p-methoxyphenyl)phenylenediamine, is a redox-active organic compound that can participate in complexation reactions, which in turn can influence its reactivity. unibo.it The formation of complexes can modulate the redox potential of the system. researchgate.net For instance, in the presence of certain ligands, the formal potential of redox couples like Fe(III)-Fe(II) can be altered, affecting subsequent reactions. researchgate.net

The study of competitive complexation involves understanding how different species in a solution compete to form complexes with a central ion or molecule. In the context of this compound, this can be particularly relevant when it is used as an indicator in complexometric titrations. For example, in the titration of ferric ions (Fe(III)) with EDTA, this compound serves as an indicator. uctm.edunih.gov The end point is signaled by a color change, which occurs when the metal ion is chelated by EDTA. slideshare.net This implies a competition between this compound and EDTA for the Fe(III) ion. The relative stability of the Fe(III)-EDTA complex compared to the Fe(III)-Variamine Blue B complex governs the sharpness and accuracy of the end point detection.

Furthermore, the environment, such as the presence of micelles, can influence these complexation equilibria. Mixed micellar systems, for example, have been shown to affect the kinetics of oxidation reactions involving metal ions that can complex with reagents like this compound. uctm.edu

Reaction Kinetics and Thermodynamic Parameters of this compound Processes

The kinetics of oxidation-reduction reactions involving this compound have been a subject of study, particularly in the context of its use as a redox indicator and in catalytic determinations. ekb.eg this compound undergoes a color change from colorless to a violet-blue meriquinone upon oxidation. ekb.eg

Kinetic catalytic methods have been developed for the determination of trace elements based on their catalytic effect on the oxidation of this compound. nih.gov For instance, the catalytic effect of iodide on the oxidation of this compound by hydrogen peroxide has been used for the sensitive determination of trace iodide. nih.gov The rate of the catalyzed reaction is monitored, often potentiometrically, and is proportional to the concentration of the catalyst. nih.gov Such studies involve investigating the effect of reactant concentrations, reaction medium, and temperature to optimize the reaction conditions for maximum sensitivity. nih.gov

The oxidation of aniline (B41778) by iron(III) has been studied in the presence of mixed anionic and non-ionic surfactants, where this compound was used as an indicator for standardizing the iron(III) solution. uctm.edu The reaction kinetics were found to be pseudo-first-order with respect to both aniline and Fe(III). uctm.edu

The Arrhenius equation, k = Ae-Ea/RT, is fundamental in determining the activation energy (Ea) and the pre-exponential factor (A) for a reaction, where k is the rate constant, R is the gas constant, and T is the absolute temperature. atlanticoer-relatlantique.ca The activation energy represents the minimum energy required for a reaction to occur. fiveable.melibretexts.org

In studies related to the corrosion inhibition properties of this compound on brass in a NaCl solution, the activation energy for the corrosion process was determined. researchgate.net By measuring the corrosion current density (icorr) at different temperatures, an Arrhenius plot of ln(icorr) versus 1/T can be constructed. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy. atlanticoer-relatlantique.caresearchgate.net

The following table presents the activation energies for the corrosion of brass in 3.5% NaCl in the absence and presence of various concentrations of this compound. researchgate.net

Inhibitor Concentration (mol/L)Activation Energy (Ea) (kJ/mol)
Blank62.3
1.0 x 10-468.4
2.5 x 10-472.1
5.0 x 10-475.8
1.25 x 10-381.2
Data sourced from a study on the effect of this compound on brass corrosion. researchgate.net

The increase in activation energy in the presence of this compound suggests that the inhibitor creates a barrier for the corrosion process. researchgate.net

Thermodynamic analysis is crucial for understanding the spontaneity and feasibility of adsorption processes and reaction equilibria. scirp.orgfiveable.me Key thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) provide insights into these processes. scirp.orgopenchemicalengineeringjournal.com

In the context of corrosion inhibition, the adsorption of this compound onto a metal surface is a key step. The standard free energy of adsorption (ΔG°ads) can be calculated from the equilibrium constant of adsorption (Kads), which is obtained from adsorption isotherm models. researchgate.net The relationship is given by: ΔG°ads = -RT ln(55.5 Kads), where the value 55.5 is the concentration of water in the solution in mol/L. researchgate.net

Negative values of ΔG°ads indicate a spontaneous adsorption process. mdpi.com The magnitude of ΔG°ads can also provide information about the nature of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more suggest chemisorption (covalent bond formation). researchgate.net

The standard enthalpy of adsorption (ΔH°ads) and standard entropy of adsorption (ΔS°ads) can be determined from the Gibbs-Helmholtz equation by studying the temperature dependence of Kads. The relationship is: ΔG°ads = ΔH°ads - TΔS°ads. A positive value of ΔH°ads indicates an endothermic adsorption process, while a negative value signifies an exothermic process. mdpi.commdpi.com

The following table summarizes the thermodynamic parameters for the adsorption of this compound on a brass surface in a 3.5% NaCl solution at different temperatures. researchgate.net

Temperature (K)Kads (L/mol)ΔG°ads (kJ/mol)
2981.8 x 104-33.9
3081.2 x 104-33.8
3180.9 x 104-33.7
3280.6 x 104-33.5
Data derived from a study on the corrosion inhibition by this compound. researchgate.net

The negative values of ΔG°ads indicate the spontaneity of the adsorption process. researchgate.net

Surface Adsorption and Corrosion Inhibition Mechanisms of this compound

The mechanism of corrosion inhibition by organic inhibitors like this compound often involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. researchgate.netmdpi.com To understand this adsorption process, various adsorption isotherm models, such as Langmuir, Freundlich, and Temkin, are employed to fit the experimental data. informahealthcare.comdiva-portal.org These models relate the surface coverage (θ) of the inhibitor to its concentration (C) in the bulk solution.

The Langmuir adsorption isotherm, which assumes monolayer adsorption on a homogeneous surface, is often used. researchgate.netresearchgate.net It is expressed as: C/θ = 1/Kads + C, where Kads is the equilibrium constant of the adsorption process. researchgate.net By plotting C/θ against C, a linear relationship is expected if the adsorption follows the Langmuir model, and Kads can be determined from the intercept. researchgate.net

Surface coverage (θ) is typically calculated from the inhibition efficiency (η%) obtained from electrochemical measurements, where θ = η%/100. nih.gov

In a study of this compound as a corrosion inhibitor for brass in a NaCl solution, the adsorption was found to fit the Langmuir adsorption isotherm well. researchgate.net This suggests that the this compound molecules form a monolayer on the brass surface. researchgate.net The analysis of adsorption isotherms provides valuable information about the interaction between the inhibitor and the metal surface. mdpi.com

Electrochemical and Spectroscopic Investigations of Inhibitor Film Formation

The efficacy of this compound (VBB) as a corrosion inhibitor is substantiated by various electrochemical and spectroscopic studies that provide insights into the formation and characteristics of the protective film on metal surfaces. Techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and various spectroscopic methods have been employed to investigate its inhibitive properties, particularly on copper and its alloys like brass in corrosive environments. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) studies reveal that the presence of this compound in a corrosive medium, such as 3.5% NaCl solution, significantly increases the charge transfer resistance at the metal-electrolyte interface. researchgate.netnih.gov This indicates the formation of an insulating protective film that hinders the corrosion process. The inhibition efficiency is observed to increase with higher concentrations of VBB. researchgate.net For instance, in one study, the inhibition efficiency for copper in a chloride solution at 298 K increased with the concentration of Variamine Blue, reaching an optimal efficiency of 91.29% at a concentration of 0.125 M. researchgate.net The increase in inhibitor effectiveness is also noted with rising temperatures, suggesting a stable and robust inhibitor film. researchgate.net

Spectroscopic techniques provide direct evidence of the inhibitor film's existence and composition. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been used to analyze brass surfaces after exposure to VBB-containing solutions. researchgate.netresearchgate.net The spectra reveal characteristic peaks corresponding to the functional groups of the this compound molecule, such as N-H stretching (around 3389 cm⁻¹), C-C stretching (around 1431 cm⁻¹), and C-N stretching (around 1243 cm⁻¹). researchgate.net These findings confirm the adsorption and persistent presence of the VBB molecules on the metal surface, forming a protective film. researchgate.netresearchgate.net Furthermore, Scanning Electron Microscopy (SEM) observations of metal surfaces treated with VBB show a smoother morphology compared to untreated surfaces exposed to the corrosive environment, visually confirming the protective effect of the adsorbed film. researchgate.netresearchgate.net

The adsorption of this compound molecules onto the metal surface is a key step in its inhibition mechanism. Experimental data from potentiodynamic polarization measurements have been shown to fit well with the Langmuir adsorption isotherm. researchgate.netnih.govresearchgate.net This suggests the formation of a monolayer of inhibitor molecules on the metal surface. The adsorption process is influenced by both physical interactions (electrostatic) and minor contributions from chemical interactions (chemisorption). researchgate.net

Electrochemical TechniqueKey Findings for this compound as a Corrosion InhibitorReferences
Potentiodynamic Polarization Acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. Inhibition efficiency increases with concentration and temperature. researchgate.netnih.gov
Electrochemical Impedance Spectroscopy (EIS) Increases charge transfer resistance, indicating the formation of a protective film. Inhibition efficiency for copper reached 91.29% at 0.125 M concentration. researchgate.netnih.gov
Spectroscopic TechniqueEvidence of Inhibitor Film FormationReferences
ATR-FTIR Confirmed the presence of VBB's characteristic functional groups (N-H, C-C, C-N) on the brass surface. researchgate.net
SEM Showed a smoother surface morphology on inhibited metal compared to the corroded, uninhibited surface. researchgate.netresearchgate.net

Correlation between Molecular Structure and Corrosion Protection Efficiency

The effectiveness of this compound, or N-(4-methoxyphenyl)-p-phenylenediamine, as a corrosion inhibitor is intrinsically linked to its molecular structure. chemimpex.com The arrangement of its functional groups, aromatic rings, and heteroatoms facilitates its adsorption onto metal surfaces, creating a barrier against corrosive species. cortecvci.commdpi.com

The key structural features contributing to its inhibitive properties are:

Aromatic Rings: The two phenyl rings in the VBB molecule provide a large surface area and contain π-electrons. These π-electrons can interact with the vacant d-orbitals of metal atoms (like copper or iron), facilitating the adsorption of the inhibitor molecule onto the metal surface. mdpi.com This forms a stable, protective layer.

Heteroatoms (Nitrogen and Oxygen): this compound contains nitrogen and oxygen atoms, both of which have lone pairs of electrons. chemimpex.com These lone pairs can be shared with the metal atoms, forming coordinate covalent bonds (chemisorption). mdpi.com This strong interaction anchors the inhibitor molecules firmly to the metal surface, enhancing the stability and density of the protective film.

Amino (-NH-) and Methoxy (B1213986) (-OCH₃) Groups: The amino group acts as a bridge between the two phenyl rings and is a primary site for interaction. The methoxy group is an electron-donating group. acs.org Electron-donating substituents increase the electron density on the molecule, particularly on the nitrogen and oxygen atoms, which strengthens their ability to coordinate with the metal surface and enhances the inhibition efficiency. acs.org

Advanced Analytical Applications and Method Development Utilizing Variamine Blue B

Spectrophotometric Methodologies with Variamine Blue B as a Chromogenic Reagent

This compound, a redox indicator, has carved a significant niche in analytical chemistry, particularly in the realm of spectrophotometry. Its ability to undergo distinct color changes upon oxidation or reduction forms the basis of numerous quantitative analytical methods. This section delves into the principles of these methods and their diverse applications.

Principles of Colorimetric Assay Development and Optimization

The utility of this compound as a chromogenic reagent in spectrophotometric analysis is primarily based on its redox properties. In its reduced form, this compound is colorless, but upon oxidation, it transforms into a stable, intensely colored violet species. This color change is sharp and proportional to the concentration of the analyte, making it ideal for quantitative measurements.

The fundamental principle involves an analyte, either directly or indirectly, causing the oxidation of this compound. The intensity of the resulting violet color, measured at its wavelength of maximum absorbance (λmax), is then correlated to the concentration of the analyte. The λmax for the oxidized form of this compound is consistently reported to be around 556 nm. scielo.brpsu.eduresearchgate.netresearchgate.net

Several reaction schemes are employed to achieve this oxidation:

Indirect Oxidation via Iodine Liberation: A common approach involves the analyte reacting with an oxidizing agent, such as potassium iodate (B108269) or potassium iodide in an acidic medium, to liberate iodine. scielo.brpsu.eduresearchgate.netresearchgate.net The liberated iodine then stoichiometrically oxidizes this compound to its colored form. scielo.brpsu.eduresearchgate.netresearchgate.net This method is widely used for the determination of various substances, including pharmaceuticals and environmental contaminants.

Direct Oxidation: In some cases, the analyte itself, particularly a strong oxidizing agent, can directly oxidize this compound. For instance, Vanadium(V) can directly oxidize the reagent to form the characteristic violet species. researchgate.netsid.ir

Catalytic Oxidation: Certain metal ions can catalyze the oxidation of this compound by an oxidizing agent like hydrogen peroxide or potassium iodate. nih.gov The rate of the catalyzed reaction, and consequently the color development, is proportional to the concentration of the catalytic metal ion.

Enzymatic Reactions: In biochemical analysis, this compound can be coupled with enzymatic reactions. For example, in the determination of uric acid, the enzyme uricase catalyzes the oxidation of uric acid, producing hydrogen peroxide. omicsonline.org The hydrogen peroxide then reacts with a form of Variamine Blue (Variamine Blue RT Salt) to produce a colored product, allowing for the quantification of the initial uric acid concentration. omicsonline.org

Optimization of Assay Conditions:

To ensure the accuracy, sensitivity, and reproducibility of spectrophotometric methods using this compound, several experimental parameters must be carefully optimized. These include:

pH: The pH of the reaction medium is critical as it affects both the stability of the oxidized colored species and the redox potential of the system. For many applications involving iodine liberation, a slightly acidic to neutral pH, often buffered with sodium acetate, is optimal for color development and stability. scielo.brpsu.edu

Reagent Concentration: The concentrations of this compound and any other reactants, such as oxidizing agents or catalysts, must be optimized to ensure that the analyte concentration is the limiting factor in the color-forming reaction.

Reaction Time and Temperature: The time required for complete color development and the stability of the color once formed are crucial parameters. Some reactions are rapid at room temperature, while others may require a specific incubation time or temperature to proceed to completion. scielo.br

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the colored complex. While many reactions are carried out in aqueous media, organic solvents or mixed-solvent systems may be used in specific applications. nih.gov

By carefully controlling these parameters, robust and reliable colorimetric assays can be developed for a wide range of analytes.

Quantitative Determination of Diverse Chemical and Biochemical Analytes

The versatility of this compound as a chromogenic reagent has led to its application in the quantitative analysis of a diverse array of chemical and biochemical substances.

This compound has been successfully employed in the development of simple and sensitive spectrophotometric methods for the quality control of various pharmaceuticals.

A notable application is in the determination of cephalosporin (B10832234) antibiotics. scielo.brsciepub.comresearchgate.net The method is based on the hydrolysis of the β-lactam ring of the cephalosporin molecule using sodium hydroxide. scielo.brsciepub.com The resulting hydrolysate then reacts with potassium iodate in an acidic medium to liberate iodine, which in turn oxidizes this compound to a violet-colored species with a maximum absorbance at 556 nm. scielo.brsciepub.com This method has been validated for several cephalosporins, including cefotaxime, ceftriaxone, cefadroxil, and cephalexin, demonstrating good linearity and precision in pharmaceutical formulations. scielo.brunesp.br

Another application is the assay of the phenothiazine (B1677639) antihistamine, methdilazine (B156362). sid.ir In one method, methdilazine is oxidized by a known excess of potassium iodate in an acidic medium. The unreacted iodate is then determined by its reaction with this compound, where the absorbance of the oxidized dye is measured at 540 nm. sid.ir

Table 1: Spectrophotometric Determination of Pharmaceutical Compounds using this compound

AnalytePrincipleλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
CefotaximeIndirect oxidation via iodine liberation5560.5–5.81.07 x 10⁵
CeftriaxoneIndirect oxidation via iodine liberation5560.2–7.01.02 x 10⁵
CefadroxilIndirect oxidation via iodine liberation5560.2–5.02.68 x 10⁴
CephalexinIndirect oxidation via iodine liberation5560.5–8.55.90 x 10⁴
MethdilazineDetermination of excess oxidant (iodate)540Not explicitly statedNot explicitly stated

Data compiled from references scielo.brsid.irunesp.br.

The monitoring of toxic environmental pollutants is a critical area where this compound-based spectrophotometric methods have proven valuable due to their sensitivity and simplicity.

Hexavalent Chromium (Cr(VI)) : A widely used method for the determination of Cr(VI) involves its reaction with potassium iodide in an acidic medium to liberate iodine. psu.eduorientjchem.orgcsic.esresearchgate.net The liberated iodine then oxidizes this compound to form a violet-colored species with a maximum absorbance at 556 nm. psu.eduorientjchem.orgcsic.esresearchgate.net This method has been successfully applied to the quantification of water-soluble Cr(VI) in Portland cement, a significant source of occupational exposure. orientjchem.orgcsic.esresearchgate.net

Arsenic(III) (As(III)) : A similar principle is applied for the determination of As(III). researchgate.netresearchgate.netniscpr.res.in As(III) reacts with potassium iodate in an acidic medium to liberate iodine, which subsequently oxidizes this compound. researchgate.netresearchgate.netniscpr.res.in The absorbance of the resulting violet species at 556 nm is proportional to the As(III) concentration. researchgate.netresearchgate.netniscpr.res.in The method has been validated for the analysis of arsenic in various environmental and biological samples. researchgate.netresearchgate.net

Vanadium(V) (V(V)) : Vanadium(V) can be determined by its direct oxidation of this compound in an acidic medium, forming a violet-colored product with a maximum absorbance at 570 nm. researchgate.netsid.irresearchgate.net This direct reaction provides a simple and rapid method for the determination of vanadium in environmental and biological samples. researchgate.netsid.ir

Table 2: Spectrophotometric Determination of Environmental Contaminants using this compound

AnalytePrincipleλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Detection Limit (µg/mL)
Hexavalent Chromium (Cr(VI))Indirect oxidation via iodine liberation5562–120.911 x 10⁴0.02
Arsenic(III) (As(III))Indirect oxidation via iodine liberation5560.2–141.43 x 10⁴0.022
Vanadium(V) (V(V))Direct oxidation5700.1–2.01.65 x 10⁴Not explicitly stated

Data compiled from references psu.eduresearchgate.netresearchgate.netresearchgate.netsid.irniscpr.res.inresearchgate.netresearchgate.net.

This compound and its derivatives are also utilized in clinical chemistry for the quantification of biologically important molecules, often in conjunction with enzymatic reactions.

Uric Acid : A simple spectrophotometric method for the determination of uric acid in urine has been developed. omicsonline.orgscribd.com This method is based on the enzymatic oxidation of uric acid by uricase, which produces hydrogen peroxide (H₂O₂). omicsonline.org The H₂O₂ then reacts with Variamine Blue RT salt (a diazonium salt derivative of Variamine Blue) to yield a pale yellow-green colored solution. omicsonline.orgscribd.com The change in absorbance, measured at 269 nm, is proportional to the initial uric acid concentration. omicsonline.orgscribd.com

L-Lactate and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) : While this compound has been incorporated into electrochemical biosensors for the detection of L-Lactate and NADH, direct spectrophotometric methods using this compound as the primary chromogenic reagent are not widely reported in the reviewed literature. researchgate.net These biosensor applications typically rely on the electrocatalytic properties of this compound to facilitate the oxidation of NADH at an electrode surface, rather than a colorimetric change in solution that is measured by a spectrophotometer. researchgate.net

Table 3: Spectrophotometric Determination of Clinical and Biological Analytes using this compound

AnalytePrincipleλmax (nm)Linearity Range (mM)Detection Limit (mM)
Uric AcidEnzymatic oxidation followed by reaction with Variamine Blue RT Salt2690.5–130.58

Data compiled from references omicsonline.orgscribd.com.

In addition to its use in environmental monitoring, this compound is a versatile reagent for the spectrophotometric determination of various metal ions.

Vanadium(V) : As previously mentioned, Vanadium(V) can be determined by its direct oxidation of this compound, with the resulting violet species measured at 570 nm. researchgate.netsid.irresearchgate.net

Copper(II) (Cu(II)) : A novel method for the determination of Cu(II) involves its reaction with potassium thiocyanate (B1210189) to form thiocyanogen (B1223195). researchgate.net The thiocyanogen then oxidizes this compound to a violet-colored cation with a maximum absorbance at 550 nm. researchgate.net This method has been applied to the analysis of copper in water samples. researchgate.net

Gold (Au(III)) : A highly selective flow injection analysis method has been developed for the determination of Au(III) based on its catalytic effect on the oxidation of this compound by potassium iodate in an aqueous N,N-dimethylformamide (DMF) medium. nih.gov The colored product is monitored spectrophotometrically at 546 nm. nih.gov

Iron(III) (Fe(III)) : While direct spectrophotometric methods for iron using this compound as the primary chromogenic agent are less common, it is widely used as a redox indicator in the titrimetric determination of iron. oup.com For instance, after reduction of Fe(III) to Fe(II), it can be titrated with a standard oxidizing agent, with this compound signaling the endpoint. Alternatively, Fe(III) can be determined by its catalytic effect on the oxidation of Variamine Blue by hydrogen peroxide, with the absorbance of the oxidized product measured at 560 nm. researchgate.net

Table 4: Spectrophotometric Determination of Metal Ions using this compound

AnalytePrincipleλmax (nm)Linearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Detection Limit
Vanadium(V) (V(V))Direct oxidation5700.1–2.0 µg/mL1.65 x 10⁴Not explicitly stated
Copper(II) (Cu(II))Indirect oxidation via thiocyanogen5500.05–7.0 µg/mL6.646 x 10³7.8 x 10⁻³ µg/mL
Gold (Au(III))Catalytic oxidation5460.1–12.0 mg/LNot explicitly stated0.03 mg/L
Iron(III) (Fe(III))Catalytic oxidation560Not explicitly statedNot explicitly statedNot explicitly stated

Data compiled from references researchgate.netsid.irnih.govresearchgate.netresearchgate.netresearchgate.net.

Mitigation Strategies for Spectrophotometric Interferences by Co-existing Ions

In the spectrophotometric determination of analytes using Variamine Blue, the presence of co-existing ions can often lead to significant interference, affecting the accuracy of the results. Variamine Blue's reaction to form a colored species is the basis for its use; however, other ions can also react or form complexes, leading to spectral overlap and inaccurate measurements. drawellanalytical.comorientjchem.org

Several strategies have been developed to mitigate these interferences. One common approach is the use of masking agents. For instance, in the determination of hexavalent chromium (Cr(VI)), ferric ions (Fe(III)) can interfere with the analysis. The addition of orthophosphoric acid can effectively minimize this interference. orientjchem.org Similarly, citric acid has been used as a masking agent to eliminate interference from Fe(III), Bi(III), and Al(III) in other analytical methods. igminresearch.com

Another strategy involves the optimization of reaction conditions, such as pH. By controlling the pH of the solution, the reactivity of interfering ions can be suppressed while maintaining the desired reaction of the target analyte. igminresearch.com Selective extraction methods can also be employed to isolate the analyte of interest from the interfering matrix before spectrophotometric analysis. drawellanalytical.com

Furthermore, some studies have shown that the choice of the analytical method itself can reduce interferences. For example, a method for Cr(VI) determination using Variamine Blue was found to be less susceptible to interference from various ions compared to the standard diphenylcarbazide (DPC) method, which is known for its high color sensitivity. orientjchem.org

It is also important to consider the concentration limits of interfering ions. Studies have established tolerance limits for various cations and anions. For example, in one method, Na+ and K+ did not interfere up to 1,000 mg/L, while Al3+ and Mg2+ showed interference at concentrations above 500 mg/L. orientjchem.org Common anions like nitrate (B79036) and chloride had no effect up to 750 mg/L. orientjchem.org

Table 1: Tolerance Limits of Interfering Ions in a Variamine Blue Spectrophotometric Method

Ion Tolerance Limit (mg/L)
Na⁺ 1000
K⁺ 1000
Al³⁺ 500
Mg²⁺ 500
NO₃⁻ 750
Cl⁻ 750
SO₄²⁻ 1200
CO₃²⁻ 1200
Fe³⁺ 25 (interference can be minimized)

Data sourced from a study on Cr(VI) determination. orientjchem.org

Electrochemical Sensor Design and Fabrication Incorporating this compound

Variamine Blue has proven to be a valuable component in the design of various electrochemical sensors due to its redox properties. ekb.eg It can be incorporated into different sensor architectures to facilitate the detection of a range of analytes.

Potentiometric Sensor Architectures and Performance Evaluation (e.g., PVC-based Electrodes)

Novel polyvinyl chloride (PVC) membrane potentiometric sensors have been developed for the determination of Variamine Blue itself. ekb.egekb.eg These sensors are constructed by incorporating an ion-pair of Variamine Blue, such as Variamine Blue-tetraphenylborate (VB-TPB), into a PVC matrix. ekb.egresearchgate.net The performance of these electrodes is optimized by considering factors like the type and content of the modifier and the plasticizer used. ekb.egekb.eg

These PVC-based electrodes have demonstrated a Nernstian response to Variamine Blue over a wide concentration range, typically from 10⁻⁶ to 10⁻² M. ekb.egscispace.com The electrode modified with the VB-TPB ion-pair has shown superior performance, with a Nernstian slope of 62.0±0.7 mV per decade change in concentration, a fast response time of approximately 8 seconds, and a functional lifetime of about 4 weeks. ekb.egekb.egresearchgate.net The choice of plasticizer, such as o-nitrophenyloctyl ether (o-NPOE), has been shown to significantly influence the sensitivity of the electrode due to its high dielectric constant. researchgate.net

These potentiometric sensors have been successfully used as indicator electrodes in the potentiometric titration of Variamine Blue, offering high accuracy and precision. ekb.egekb.eg The selectivity of these electrodes towards Variamine Blue in the presence of various interfering ions has also been evaluated, demonstrating their high selectivity. scispace.com

Table 2: Performance Characteristics of a VB-TPB Modified PVC Electrode

Parameter Value
Concentration Range 10⁻⁶ to 10⁻² M
Nernstian Slope 62.0 ± 0.7 mV/decade
Response Time ~8 seconds
Lifetime 4 weeks

Data from studies on novel Variamine Blue potentiometric sensors. ekb.egekb.egresearchgate.net

Amperometric and Voltammetric Biosensor Applications

Amperometric and voltammetric biosensors operate by measuring the current generated from the oxidation or reduction of an electroactive species at an electrode surface. nih.govnju.edu.cn Variamine Blue has been utilized as a redox mediator in the development of such biosensors, particularly for the detection of biologically important molecules. mdpi.commdpi.com

Variamine Blue has been effectively used in the construction of biosensors for the detection of the reduced form of nicotinamide adenine dinucleotide (NADH). mdpi.comresearchgate.net In these sensors, Variamine Blue acts as a redox mediator, facilitating the electrocatalytic oxidation of NADH at a lower potential, which enhances the sensor's efficiency. mdpi.comresearchgate.net

One approach involves covalently linking Variamine Blue to oxidized single-walled carbon nanotubes (SWCNTs-COOH). mdpi.comresearchgate.net This modification lowers the overpotential required for NADH oxidation by about 300 mV. mdpi.com Screen-printed electrodes (SPEs) modified with this Variamine Blue-SWCNT conjugate have been developed for NADH detection. mdpi.comresearchgate.net These sensors exhibit a linear detection range for NADH and have been characterized by a heterogeneous electron transfer rate (k_obs) of 13,850 M⁻¹ s⁻¹. researchgate.net

Building upon the NADH sensor platform, L-lactate biosensors have been fabricated by immobilizing the enzyme L-lactate dehydrogenase (LDH) onto the surface of the NADH sensor. nih.govresearchgate.net LDH catalyzes the oxidation of L-lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The NADH produced is then detected by the Variamine Blue-modified electrode. researchgate.net

This approach has been successfully applied in the development of lactate (B86563) biosensors for various applications, including the analysis of probiotic yogurt. uctm.edu The use of Variamine Blue as a mediator in conjunction with LDH provides a sensitive and selective method for L-lactate determination. uctm.eduresearchgate.net

Integration with Nanomaterials in Advanced Sensor Systems (e.g., Carbon Nanotubes)

The integration of nanomaterials, particularly carbon nanotubes (CNTs), with Variamine Blue has led to the development of advanced sensor systems with enhanced performance. mdpi.comcanada.ca CNTs possess unique electronic and mechanical properties, a high surface-to-volume ratio, and the ability to promote electron transfer reactions, making them ideal for sensor applications. mdpi.comcanada.ca

In the context of Variamine Blue-based sensors, single-walled carbon nanotubes (SWCNTs) have been a key component. researchgate.net As mentioned earlier, Variamine Blue can be covalently attached to oxidized SWCNTs. mdpi.comresearchgate.net This covalent linkage is often achieved using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) chemistry, confirmed by the presence of amide bands in FT-IR spectroscopy. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
Variamine Blue
This compound
Hexavalent Chromium (Cr(VI))
Ferric ion (Fe(III))
Orthophosphoric acid
Citric acid
Bismuth ion (Bi(III))
Aluminum ion (Al(III))
Sodium ion (Na⁺)
Potassium ion (K⁺)
Magnesium ion (Mg²⁺)
Nitrate (NO₃⁻)
Chloride (Cl⁻)
Sulfate (SO₄²⁻)
Carbonate (CO₃²⁻)
Diphenylcarbazide (DPC)
Polyvinyl chloride (PVC)
Variamine Blue-tetraphenylborate (VB-TPB)
o-Nitrophenyloctyl ether (o-NPOE)
Nicotinamide adenine dinucleotide (NADH)
Single-walled carbon nanotubes (SWCNTs)
N,N′-dicyclohexylcarbodiimide (DCC)
N-hydroxysuccinimide (NHS)
L-lactate
L-lactate dehydrogenase (LDH)
Pyruvate

Chromatographic Separation and Detection using this compound

This compound serves as a valuable tool in the realm of chromatography, particularly in the visualization of separated components. Its application extends to various chromatographic techniques, aiding in the qualitative and quantitative analysis of complex mixtures.

Application of this compound as a Visualizing Reagent in Thin-Layer Chromatography (TLC)

This compound is employed as a visualizing reagent in Thin-Layer Chromatography (TLC) to detect and identify compounds that are not inherently colored. umich.edu After the separation of a mixture on a TLC plate, the plate is sprayed with a solution containing this compound. The reagent reacts with specific functional groups of the separated analytes, producing colored spots and thus revealing their positions on the chromatogram. umich.eduresearchgate.net

The color development often depends on the chemical nature of the analyte and the specific formulation of the visualizing reagent. researchgate.net For instance, various formulations involving this compound hydrochloride in combination with acids (like HCl), bases (like Na2CO3), and metal salts (such as Ni(NO3)2 or CuSO4) can produce a diverse range of colors for different compounds. researchgate.netresearchgate.net This differentiation in color can be particularly useful for the identification of components in a mixture, such as those found in essential oils. researchgate.netresearchgate.net For example, in the analysis of essential oil components, different terpenoids and phenols can yield distinct colors, aiding in their qualitative assessment. researchgate.net

The sensitivity of detection using this compound in TLC can be quite high, with detection limits reported in the microgram range for certain compounds. nih.gov This makes it a suitable reagent for the analysis of trace components in various samples. nih.gov

Table 1: Examples of this compound as a Visualizing Reagent in TLC

Analyte Class Reagent Composition Observed Colors
Quinones Variamine Blue hydrochloride, HCl, dithizone, 8-hydroxyquinoline, and various metal salts Various distinct colors for different quinones
Essential Oil Components (e.g., p-cymene, fenchone) Saturated aqueous solution of Variamine Blue hydrochloride Orange-yellow for p-cymene, light grey for fenchone

Complementary Chromatographic Techniques in Complex Mixture Analysis

While TLC with this compound visualization is effective for qualitative and semi-quantitative analysis, it is often used in conjunction with other chromatographic techniques for comprehensive analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of individual components with high resolution and sensitivity.

In a typical workflow, TLC might be used for initial screening and method development, providing a rapid overview of the mixture's complexity. Following this, HPLC can be employed for the precise quantification of specific analytes identified by TLC. This complementary approach leverages the strengths of both techniques: the speed and simplicity of TLC and the high resolution and quantitative power of HPLC.

For instance, after identifying the presence of certain compounds in an essential oil using TLC with this compound, an HPLC method can be developed to accurately determine the concentration of these specific components. This integrated approach ensures both qualitative identification and precise quantitative analysis of complex samples.

Titrimetric Methodologies Utilizing this compound

This compound is a well-established redox indicator, finding extensive application in various titrimetric analyses due to its distinct color change at the endpoint. ekb.eg

Advancements in Redox Titrimetry with this compound as an Indicator

This compound is widely used as a redox indicator in titrations involving oxidizing agents. praxilabs.com Its reduced form is colorless, while its oxidized form exhibits a characteristic blue-violet color. ekb.eg This sharp and reversible color change makes it an excellent indicator for determining the endpoint of redox titrations.

One of the key applications of this compound is in the determination of metal ions that can exist in different oxidation states, such as iron(III). ajrconline.org In the titration of Fe(III) with a reducing agent, the solution remains colored as long as Fe(III) is present. At the endpoint, when all the Fe(III) has been reduced to Fe(II), the indicator also gets reduced, leading to a color change from blue-violet to colorless. slideshare.net The optimal pH range for the titration of iron is typically between 2 and 4.

The mechanism of its indicator action involves the oxidation of the amine group, leading to the formation of a conjugated system that absorbs light in the visible region, resulting in the observed color.

Table 2: Redox Titrations Utilizing this compound

Analyte Titrant Reaction Endpoint Color Change
Iron(III) EDTA (indirect) Reduction of Fe(III) to Fe(II) Blue-violet to colorless
Chromium(VI) Reducing agent Reduction of Cr(VI) to Cr(III) Blue-violet to colorless

Complexometric Titration Applications (e.g., EDTA Titrations for Metal Ions)

This compound also finds application as a metal-ion indicator in complexometric titrations, particularly with Ethylenediaminetetraacetic acid (EDTA). slideshare.net50megs.comtripod.com In these titrations, the indicator forms a colored complex with the metal ion being analyzed. slideshare.net During the titration with EDTA, which forms a more stable complex with the metal ion, the metal is gradually sequestered from the indicator complex. brainly.com

At the endpoint, when all the metal ions have been complexed by EDTA, the indicator is released in its free form, resulting in a distinct color change. slideshare.netbrainly.com For example, in the titration of ferric ions (Fe³⁺) with EDTA, this compound can be used as an indicator. slideshare.net50megs.comtripod.com The iron-indicator complex is colored, and at the endpoint, the solution becomes colorless or changes to the color of the free indicator. slideshare.netavantorsciences.comavantorsciences.com A notable application is the titration of iron(III) nitrate with EDTA, where this compound provides a clear endpoint. oup.com

The effectiveness of this compound as a complexometric indicator is dependent on the pH of the solution, as the stability of the metal-indicator and metal-EDTA complexes are pH-dependent. acs.org For the titration of Fe(III), an acidic pH of around 2-3 is often employed. scribd.com

Table 3: Complexometric Titrations with this compound

Metal Ion Titrant pH Endpoint Color Change
Iron(III) EDTA ~2-3 Violet-blue to colorless slideshare.nettripod.com

Computational Chemistry and Modeling Studies of Variamine Blue B

Quantum Chemical Investigations (DFT) on Variamine Blue B

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been pivotal in understanding its fundamental chemical characteristics.

DFT calculations provide a detailed picture of the electronic distribution within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Studies have shown a correlation between these calculated electronic properties and experimentally observed spectroscopic data. For instance, the energy of electronic transitions, which dictates the color of the compound, can be related to the HOMO-LUMO gap. The characteristic blue-violet color of the oxidized form of this compound is a direct consequence of its electronic structure, which allows for the absorption of light in the visible region of the electromagnetic spectrum.

This table presents a general overview of DFT parameters. Specific values would be dependent on the chosen functional and basis set in the calculation.

The analysis of the molecular orbitals reveals that the electron density in the HOMO is typically localized on the amino and methoxy-substituted phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed across the entire molecule, suggesting a propensity to accept electrons. These insights are invaluable for understanding its behavior as a redox indicator.

DFT calculations are instrumental in predicting the reactivity and stability of molecules. By analyzing various quantum chemical descriptors, a comprehensive understanding of this compound's chemical behavior can be achieved.

The HOMO-LUMO energy gap is a primary indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Furthermore, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) provide quantitative measures of the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species.

Local reactivity can be assessed through the analysis of Fukui functions or the distribution of the electrostatic potential on the molecular surface. These methods identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is critical for understanding its mechanism of action as a redox indicator and its interactions in various chemical reactions.

The stability of this compound can also be evaluated by calculating its total energy and heats of formation using DFT methods. These thermodynamic parameters provide a quantitative measure of the molecule's stability relative to other isomers or related compounds.

Molecular Dynamics (MD) Simulations of this compound Systems

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for studying the interactions of this compound in solution and at interfaces.

MD simulations can model the behavior of this compound when dissolved in different solvents, such as water or organic liquids. These simulations track the movement of the this compound molecule and the surrounding solvent molecules, providing insights into solvation effects. Key information that can be extracted from these simulations includes:

Solvation Shell Structure: The arrangement of solvent molecules around the this compound molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between this compound and protic solvents.

Diffusion Coefficient: The rate at which this compound moves through the solution.

Understanding these interactions is crucial for predicting its solubility and behavior in different chemical environments, which is essential for its application in titrations and other analytical methods.

This compound is known to adsorb onto various material surfaces, a phenomenon that is critical in applications such as corrosion inhibition and in the preparation of modified electrodes. MD simulations can be employed to model the adsorption process at

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics is a critical discipline that utilizes mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.com In the context of spectroscopic analysis of this compound, chemometric techniques are indispensable for both qualitative and quantitative assessments, especially when dealing with multicomponent systems or complex matrices. diva-portal.orgresearchgate.net These approaches enhance the analytical capabilities of spectroscopic methods like UV-Vis spectrophotometry by resolving complex signals and improving prediction accuracy. diva-portal.org

The core principle of applying chemometrics to spectroscopy involves analyzing large datasets, such as the absorbance values at multiple wavelengths, to build predictive models. felixinstruments.comfrontiersin.org Common chemometric methods include Principal Component Analysis (PCA), which is used for data exploration and dimensionality reduction, and regression methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) for quantitative predictions. felixinstruments.comfrontiersin.orgresearchgate.net These multivariate calibration techniques are often superior to traditional univariate methods because they utilize the entire spectrum, making the analysis more robust and less susceptible to spectral interferences. diva-portal.org

Research has shown the application of chemometric methods in various analytical scenarios involving dyes and indicators similar to this compound. For instance, methods like multivariate curve resolution-alternating least squares (MCR-ALS) have been successfully used to study the degradation of dyes by resolving the spectra of intermediates. ajol.info This is particularly relevant for understanding the reaction kinetics and mechanisms involving this compound, where it undergoes color changes. science.gov

In quantitative analysis, chemometric approaches have been developed for the simultaneous determination of multiple components in a mixture. science.gov For example, second-order multivariate calibration of absorbance spectra-pH data matrices has been used for the determination of food dyes in beverages. mocedes.org Similarly, various chemometric methods, including inverse least-squares and principal component regression, have been employed for the multicomponent determination of dyes in soft drink powders. mocedes.org These examples highlight the potential for developing robust analytical methods for this compound, even in the presence of other absorbing species.

A general workflow for applying chemometrics to spectroscopic data involves several key steps:

Data Acquisition: Recording the spectra of calibration and prediction samples across a range of wavelengths. pnnl.gov

Data Preprocessing: Applying mathematical transformations to the spectral data to remove irrelevant variations like baseline shifts and scattering effects. felixinstruments.com

Model Building: Using a calibration set of samples with known concentrations to develop a mathematical model that correlates the spectral data with the property of interest. researchgate.netpnnl.gov

Model Validation: Assessing the predictive ability of the model using an independent set of samples (validation set). pnnl.gov

The table below illustrates a hypothetical dataset that could be used for building a chemometric model for the determination of this compound.

Table 1: Hypothetical Spectroscopic Data for Chemometric Model Building

Sample ID Concentration (µg/mL) Absorbance at 540 nm Absorbance at 550 nm Absorbance at 560 nm
Cal-1 1.0 0.215 0.250 0.230
Cal-2 2.0 0.430 0.500 0.460
Cal-3 3.0 0.645 0.750 0.690
Cal-4 4.0 0.860 1.000 0.920
Cal-5 5.0 1.075 1.250 1.150
Val-1 2.5 0.538 0.625 0.575

The successful application of chemometric methods can lead to the development of rapid, simple, and efficient analytical procedures for this compound. diva-portal.org These methods are particularly valuable in quality control and environmental monitoring where fast and reliable results are essential. felixinstruments.com

Environmental and Industrial Research Applications of Variamine Blue B

Trace Element Analysis and Monitoring in Environmental Samples (e.g., Water, Soil)

Variamine Blue B has been successfully employed in the development of simple, rapid, and sensitive spectrophotometric methods for the determination of trace elements in environmental matrices like water and soil. researchgate.net Its application is particularly noted in the analysis of chromium and vanadium.

The methodology for chromium detection involves the reaction of hexavalent chromium (Cr(VI)) with potassium iodide in an acidic medium, which liberates iodine. researchgate.net This liberated iodine then oxidizes this compound, producing a violet-colored species with a maximum absorbance at 556 nm. researchgate.netcsic.es The intensity of the color is directly proportional to the concentration of Cr(VI) in the sample. This method has been effectively applied to determine chromium levels in industrial effluents, natural water, and soil samples. researchgate.netresearchgate.net

For vanadium analysis, a similar indirect spectrophotometric method is used. Vanadium(V) oxidizes this compound in an acidic medium to form a violet-colored product with an absorption maximum at 570 nm. researchgate.net The method is highly sensitive and allows for the determination of vanadium in trace amounts. researchgate.net Research has demonstrated its successful application for analyzing vanadium content in various environmental and biological samples. researchgate.net

The table below summarizes the key analytical parameters for the determination of Vanadium(V) and Chromium(VI) using this compound.

Table 1: Analytical Parameters for Trace Element Determination using this compound

Parameter Vanadium (V) Determination researchgate.net Chromium (VI) Determination researchgate.net
Principle Direct oxidation of this compound by V(V) Oxidation of this compound by iodine liberated from Cr(VI) reaction with KI
λmax (nm) 570 556
Beer's Law Range 0.1-2.0 µg/mL 2-12 µg/mL
Molar Absorptivity 1.65 × 10⁴ L mol⁻¹ cm⁻¹ 0.911 × 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.003 µg cm⁻² 1.14 × 10⁻² µg cm⁻²
Detection Limit - 0.02 µg/mL

| Quantitation Limit | - | 0.07 µg/mL |

Quantification of Industrial Contaminants (e.g., Hexavalent Chromium in Cement and Cement-Related Materials)

A significant industrial application of this compound is the quantification of water-soluble hexavalent chromium (Cr(VI)) in Portland cement and related materials. orientjchem.org Cr(VI) is a toxic contaminant that can be present in cement, and its monitoring is crucial. researchgate.net The standard method for this analysis often uses diphenylcarbazide (DPC), but this method can suffer from interference from other ions present in the cement extract. orientjchem.org

The this compound method offers a reliable alternative. csic.es The determination is based on the reaction where Cr(VI) extracted from the cement sample reacts with potassium iodide in an acidic solution to liberate iodine. orientjchem.orgcsic.es The liberated iodine subsequently oxidizes this compound, forming a stable violet-colored solution with maximum absorbance at 556 nm. csic.escsic.es The reagent blank itself has negligible absorbance at this wavelength. csic.es This method can be used for the sequential extraction and determination of water-soluble, sparingly soluble, and insoluble Cr(VI) from cement samples. csic.escsic.es

Studies have validated the this compound method by comparing it with the standard DPC method and by using Standard Reference Materials (SRM) from the National Institute of Standards & Technology (NIST). orientjchem.orgcsic.es The results demonstrate high accuracy and recovery rates.

Table 2: Comparison of this compound and DPC Methods for Cr(VI) in Cement csic.es

Method Recovery Percentage Relative Error Percentage
Proposed (this compound) 98.5% to 101% -1.5% to 0.33%

| Reference (DPC) | 97.5% to 100.5% | -2.5% to 0.5% |

Research on cement samples from Costa Rica using this method showed Cr(VI) concentrations ranging from 0.70 ± 0.13 mg/kg to 1.30 ± 0.13 mg/kg, demonstrating compliance with international standards. researchgate.net

Development of Robust Analytical Protocols for Quality Control in Manufacturing Processes

The use of this compound is integral to the development of robust analytical protocols for quality control in various manufacturing sectors. chemimpex.com An analytical protocol's robustness is defined by its accuracy, precision, and reliability under varied conditions, which is essential for ensuring product quality and compliance with regulatory standards. utak.com

In the manufacturing of cement, the this compound method for Cr(VI) quantification provides a simple, sensitive, and stable alternative to traditional methods. csic.es Its advantages include simple reaction conditions, lack of need for heating or extraction steps (for the color reaction itself), and high color stability, which are all desirable features for a routine quality control test. csic.es The validation of this protocol against standard methods and reference materials confirms its suitability for ensuring cement quality and safety. orientjchem.orgcsic.es

Beyond cement, this reagent is used to develop quality control procedures in other industries. For instance, the spectrophotometric determination of chromium using this compound has been successfully applied to the analysis of alloy steels. researchgate.net Its role as a reagent in spectrophotometric analysis allows for the quantification of specific compounds, which is crucial for quality control in pharmaceuticals and for monitoring industrial effluents to ensure environmental compliance. researchgate.netchemimpex.com The development of these analytical methods provides manufacturers with reliable and efficient tools to maintain consistent product quality and adhere to safety and environmental standards.

Future Research Trajectories and Emerging Paradigms for Variamine Blue B

Development of Next-Generation Variamine Blue B Derivatives with Enhanced Selectivity and Sensitivity

A primary challenge in analytical chemistry is achieving sufficient selectivity and sensitivity, especially when analyzing complex biological or environmental samples. nih.gov Future research will likely focus on the rational design and synthesis of novel this compound derivatives to overcome these limitations. The goal is to create next-generation molecules with tailored properties that offer superior performance compared to the parent compound.

By introducing specific functional groups to the core structure of this compound, researchers can modulate its electronic properties, steric hindrance, and binding affinities. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the redox potential, making the indicator suitable for a wider range of analytes and reaction conditions. acs.org Furthermore, incorporating specific recognition moieties could transform the general redox indicator into a highly selective sensor for particular ions or molecules. This approach has been successfully applied to other chemical structures, such as Schiff bases, to enhance their selectivity for heavy metals. ijpsr.com

The development of these derivatives will be guided by the need for improved analytical metrics, including lower detection limits, wider dynamic ranges, and enhanced stability. For example, while Variamine Blue has been used for the determination of chromium, new derivatives could offer improved sensitivity and lower interference from other metal ions. acs.orgorientjchem.org

Integration of this compound with Advanced Spectroscopic and Imaging Modalities

The application of this compound is set to expand beyond traditional spectrophotometry through its integration with advanced spectroscopic and imaging techniques. imperial.ac.uk These methods offer the potential for spatially resolved chemical information and enhanced sensitivity.

Advanced vibrational spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopic imaging and confocal Raman microscopy, could be employed to study the distribution of this compound and its reaction products on surfaces or within complex matrices. imperial.ac.uk For example, Attenuated Total Reflectance (ATR)-FTIR spectroscopy could confirm the adsorption of a this compound film on a metal surface, providing insights into its interaction mechanisms. researchgate.net

Furthermore, the inherent color-changing properties of this compound make it a candidate for use in chemical imaging. Techniques like hyperspectral imaging, which captures detailed spectral information across multiple spatial points, could be used to create chemical maps of surfaces where this compound is used as an indicator. spectroscopyonline.com This could have applications in fields ranging from materials science to histology, where it already serves as a biological stain. chemimpex.com

Design of Novel Electrochemical and Optical Sensor Platforms for Point-of-Care Diagnostics and In-Situ Monitoring

There is a significant demand for simple, rapid, and portable analytical devices for point-of-care (POC) testing and real-time environmental monitoring. nih.govresearchgate.net this compound is a promising candidate for incorporation into such platforms due to its electrochemical and optical activity.

Electrochemical Sensors: Electrochemical sensors offer advantages such as low cost, portability, and high sensitivity. nih.gov this compound has been successfully incorporated into potentiometric sensors, such as ion-selective electrodes (ISEs), for its own determination. ekb.eg Future work could expand on this by using this compound as a redox mediator on electrode surfaces to facilitate the detection of other analytes. For instance, it has been covalently linked to single-walled carbon nanotubes to improve the detection of NADH, a key coenzyme in biological systems. mdpi.com The development of screen-printed electrodes (SPEs) and microfluidic devices integrated with this compound could lead to disposable, single-use sensors for rapid diagnostics. mdpi.com

Optical Sensors: The distinct color change of this compound upon oxidation provides a basis for the development of optical sensors. ekb.eg This colorimetric response can be measured using simple devices like smartphones, making it suitable for POC applications. researchgate.net Research is ongoing to develop methods for detecting various analytes based on their reaction with this compound, with the color change being the readout. For example, its use in determining iodate (B108269) in table salt has been demonstrated. researchgate.net However, limitations such as detection limits in the parts-per-million range for some analytes suggest a need for enhancement, possibly through integration with nanomaterials to amplify the signal. cetjournal.it

The following table summarizes the performance of some existing Variamine Blue-based sensors:

Sensor TypeAnalyteDetection PrincipleLinear RangeDetection LimitReference
Potentiometric PVC ElectrodeVariamine BlueIon-pair formation10⁻⁶ to 10⁻² M--- ekb.eg
Carbon Paste Electrode (FIA)Variamine BluePotentiometry10⁻⁶ to 10⁻² M6.3 x 10⁻⁷ M scispace.com
Spectrophotometric (FIA)Variamine BlueOxidation4.6 to 80.0 µg/mL--- scispace.com
SpectrophotometricVanadium(V)Oxidation of VB0.1-2.0 µg/mL--- researchgate.net
SpectrophotometricHexavalent ChromiumRedox reaction------ orientjchem.org

Comprehensive Computational Modeling for Predictive Reactivity and Rational Material Design

Computational modeling has become an indispensable tool in modern chemistry and materials science, enabling the prediction of molecular properties and guiding the design of new materials. hilarispublisher.commdpi.com Applying these computational approaches to this compound and its derivatives can accelerate the development of new analytical systems.

Predicting Reactivity and Spectroscopic Properties: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of this compound and its potential derivatives. frontiersin.org These calculations can predict how structural modifications will affect the redox potential and absorption spectra, allowing for the in-silico screening of candidates before undertaking laborious synthesis. This proactive approach shifts the paradigm from trial-and-error discovery to rational, property-driven design. frontiersin.org

Designing Novel Materials: Computational modeling is crucial for designing the materials that form the basis of new sensor platforms. starfishmedical.com For example, simulations can help in understanding the interaction between this compound and the surface of nanomaterials like carbon nanotubes or gold nanoparticles, which are often used to enhance sensor performance. mdpi.com By modeling these interactions, researchers can optimize the design of composite materials for improved sensitivity and selectivity. The use of machine learning force fields (MLFFs) represents a further advancement, allowing for high-accuracy predictions with greater computational efficiency. arxiv.org

Investigation of Environmental Fate, Degradation Pathways, and Ecotoxicological Profiles of this compound

As with any chemical used in widespread applications, understanding the environmental impact of this compound is crucial for ensuring its sustainable use. bluefrogscientific.com Future research must include comprehensive studies on its environmental fate, degradation, and toxicity.

Environmental Fate and Degradation: Studies are needed to determine how this compound behaves in different environmental compartments, such as soil and water. bluefrogscientific.com This includes investigating its persistence, mobility, and potential for bioaccumulation. bluefrogscientific.com Research into its degradation pathways, both biotic and abiotic, is essential to understand if it breaks down into harmless substances or potentially more persistent and toxic transformation products. chemicalbook.inresearchgate.net While this compound is used in environmental monitoring for pollutants like chromium, its own environmental footprint requires thorough assessment. chemimpex.com

Ecotoxicology: A detailed ecotoxicological profile of this compound is necessary. bluefrogscientific.com This involves conducting toxicity tests on a range of representative organisms from different trophic levels, including aquatic invertebrates (like Daphnia), vertebrates (like fish), and plants. bluefrogscientific.com Such studies will determine the potential risks it poses to ecosystems and inform the development of guidelines for its safe handling and disposal.

Exploration of this compound in Green Chemistry and Sustainable Analytical Practices

The principles of Green Analytical Chemistry (GAC) aim to make analytical methods safer and more environmentally friendly by reducing waste and energy consumption. mdpi.comd-nb.infochromatographyonline.com The future use of this compound should be aligned with these principles.

Greener Analytical Methods: Research should focus on developing analytical procedures that use this compound more efficiently. This includes the miniaturization of analytical systems, such as the move towards microfluidic devices and lab-on-a-chip technologies, which significantly reduce the volume of reagents and samples required. cetjournal.it Furthermore, exploring the use of greener solvents, such as water or bio-based alternatives, in methods involving this compound can reduce the reliance on hazardous organic solvents. mdpi.comorientjchem.org

Q & A

Q. What are the key applications of Variamine Blue B in redox titration, and how should researchers design experiments to optimize its use as an indicator?

this compound is widely used as a redox indicator in titrations, particularly for detecting iron and chromium(VI) . To optimize its use:

  • Methodology : Prepare a 0.1% (w/v) aqueous solution and add it dropwise during titration. Monitor the color shift from colorless (reduced form) to deep blue (oxidized form).
  • Experimental Design : Control pH (optimal range: 2–4 for iron titration) and temperature (20–25°C) to avoid interference from competing redox reactions. Validate results against standard reference materials .

Q. How can researchers synthesize this compound derivatives, and what analytical techniques confirm their structural purity?

this compound derivatives, such as its sulfate salt (CAS 3169-21-9), are synthesized via diazotization followed by sulfonation .

  • Methodology : Use UV-Vis spectroscopy to verify λmax shifts (e.g., 580–620 nm for oxidized forms) and HPLC with a C18 column to assess purity (>98% by area normalization). Cross-validate with FT-IR to confirm functional groups (e.g., N=N stretch at 1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How do contradictory stability data for this compound across studies inform experimental protocols for handling and storage?

Discrepancies in stability data arise from differences in environmental conditions (e.g., light, humidity) and salt forms (e.g., sulfate vs. diazonium salt).

  • Resolution Strategy :
    • Conduct accelerated stability studies under controlled conditions (e.g., 25°C/60% RH vs. 40°C/75% RH).
    • Compare degradation products using LC-MS to identify pathways (e.g., hydrolysis of the diazonium group yielding phenolic byproducts) .
    • Store the compound in amber vials at –20°C under inert gas to minimize decomposition .

Q. What experimental approaches address conflicting reports on this compound’s sensitivity to interfering ions in redox titrations?

Some studies report interference from Cu²⁺ or Mn²⁺, while others suggest negligible effects.

  • Methodology :
    • Use masking agents (e.g., EDTA for Cu²⁺) or adjust pH to suppress interference.
    • Perform spiked recovery experiments with synthetic matrices to quantify cross-reactivity.
    • Employ multivariate analysis (e.g., PCA) to isolate variables affecting sensitivity .

Q. How can researchers reconcile discrepancies in the redox potential of this compound reported in different solvent systems?

Reported redox potentials vary due to solvent polarity and counterion effects (e.g., sulfate vs. chloride salts).

  • Methodology :
    • Measure formal potentials (E⁰′) using cyclic voltammetry in standardized buffers (e.g., phosphate buffer, pH 7).
    • Compare results with computational models (e.g., DFT calculations) to account for solvation effects .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are recommended for analyzing titration data involving this compound?

  • Approach : Use non-linear regression (e.g., sigmoidal curve fitting) to determine equivalence points. Apply Student’s t-test to assess precision between replicates.
  • Data Contradictions : If endpoint variability exceeds 5%, re-evaluate indicator concentration or titrant addition rate .

Q. How should researchers validate the specificity of this compound in complex biological matrices?

  • Methodology :
    • Perform interference studies with common biomolecules (e.g., ascorbic acid, glutathione).
    • Use standard addition methods to quantify recovery rates (target: 90–110%).
    • Cross-validate with alternative indicators (e.g., diphenylamine) to confirm specificity .

Synthesis and Characterization Challenges

Q. What strategies improve the yield of this compound derivatives during diazotization?

  • Optimization :
    • Maintain reaction temperature at 0–5°C to prevent premature decomposition of the diazonium intermediate.
    • Use excess nitrous acid (HNO₂) and monitor pH (<2) to ensure complete diazotization.
    • Purify via recrystallization in ethanol-water mixtures to remove unreacted precursors .

Q. How can researchers address inconsistencies in reported molar extinction coefficients (ε) for this compound?

  • Resolution :
    • Calibrate spectrophotometers using certified reference standards.
    • Publish full experimental conditions (e.g., solvent, wavelength) to enable cross-study comparisons .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Guidelines :
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of decomposition products (e.g., NOx, HCl) .
    • Follow waste disposal regulations for aromatic amines, which are potential mutagens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.